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C16H11BrO3 Documentation Hub

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  • Product: C16H11BrO3

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Properties of C₁₆H₁₁BrO₃ Isomers

The following technical guide provides an in-depth analysis of the C₁₆H₁₁BrO₃ chemical space, focusing on its isomeric landscape, synthesis, and pharmacological potential. Executive Summary The molecular formula C₁₆H₁₁Br...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the C₁₆H₁₁BrO₃ chemical space, focusing on its isomeric landscape, synthesis, and pharmacological potential.

Executive Summary

The molecular formula C₁₆H₁₁BrO₃ represents a highly specific region of chemical space dominated by halogenated flavonoids and chalcones. With a Degree of Unsaturation (DoU) of 11, these compounds are characterized by extensive conjugation and planarity, making them privileged scaffolds in drug discovery.

This guide isolates three distinct structural isomers to demonstrate the diversity of this formula:

  • The Flavone: 2-(4-Bromophenyl)-7-methoxychromen-4-one (Pharmacophore: Kinase inhibition).

  • The Chalcone: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (Pharmacophore: Tubulin binding).[1]

  • The Isoflavone: 7-Bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one (Pharmacophore: Estrogen receptor modulation).

Structural Landscape & Isomerism

The C₁₆H₁₁BrO₃ formula dictates a core structure composed of 16 carbons, 11 hydrogens, 1 bromine, and 3 oxygens. The high unsaturation index (11) necessitates multiple aromatic rings, typically arranged in a C6-C3-C6 configuration.

Comparative Isomeric Profile
FeatureIsomer A (Flavone) Isomer B (Chalcone) Isomer C (Isoflavone)
IUPAC Name 2-(4-bromophenyl)-7-methoxy-chromen-4-one(E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one7-bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one
Core Scaffold 2-Phenylchromen-4-one1,3-Diaryl-2-propen-1-one3-Phenylchromen-4-one
Key Substituents 4'-Br, 7-OCH₃3'-Br, 3,4-OCH₂O- (Methylenedioxy)7-Br, 6-CH₃, 4'-OH
Hybridization sp² (Planar)sp² (Planar, flexible linker)sp² (Twisted B-ring)
Electronic Effect Resonance stabilizedConjugated enone systemCross-conjugated
PubChem CID 250326186212980141110203
Structural Visualization (DOT)

The following diagram illustrates the structural divergence from a common precursor pool.

G Precursor Precursor Pool (Phenols + Aldehydes) Chalcone Isomer B: Chalcone (Open Chain) C16H11BrO3 Precursor->Chalcone Claisen-Schmidt Condensation Flavone Isomer A: Flavone (Closed Ring) C16H11BrO3 Chalcone->Flavone Oxidative Cyclization (I2/DMSO) Isoflavone Isomer C: Isoflavone (Migrated Ring) C16H11BrO3 Chalcone->Isoflavone Oxidative Rearrangement (Tl(NO3)3)

Figure 1: Divergent synthesis pathways leading to distinct C₁₆H₁₁BrO₃ isomers.

Physicochemical Properties

Understanding the physicochemical variance is critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.[2]

PropertyIsomer A (Flavone)Isomer B (Chalcone)Isomer C (Isoflavone)
Molecular Weight 331.16 g/mol 331.16 g/mol 331.16 g/mol
XLogP3 (Lipophilicity) 4.6 (High)4.2 (Moderate-High)3.9 (Moderate)
TPSA (Ų) 35.538.746.5
H-Bond Donors 001 (Phenolic OH)
H-Bond Acceptors 333
Predicted Solubility Low (aq), High (DMSO)Low (aq), High (CHCl₃)Moderate (aq/buffer)
Melting Point (Pred.) 165–170 °C140–145 °C180–185 °C

Analysis:

  • Isomer A is the most lipophilic, suggesting high membrane permeability but potential solubility issues in aqueous formulation.

  • Isomer C possesses a hydrogen bond donor (hydroxyl group), improving its water solubility profile and making it a better candidate for oral bioavailability without extensive formulation.

Synthesis & Characterization Protocols

This section details the synthesis of Isomer A (Flavone) and Isomer B (Chalcone) , as they are chemically interlinked.

Protocol: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one.

Reagents:

  • 3,4-Methylenedioxyacetophenone (1.0 eq)

  • 3-Bromobenzaldehyde (1.0 eq)

  • KOH (40% aq. solution) or NaOH

  • Ethanol (Solvent)

Methodology:

  • Dissolution: Dissolve 10 mmol of 3,4-methylenedioxyacetophenone in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 3-bromobenzaldehyde. Stir until homogeneous.

  • Catalysis: Dropwise add 5 mL of 40% KOH solution while stirring at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the chalcone) typically forms.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL) and acidify slightly with 1M HCl to neutralize the base.

  • Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

Validation (NMR Signature):

  • Protons: The α,β-unsaturated ketone protons appear as two doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-configuration.

  • Shift: δ 7.4–7.8 ppm range.

Protocol: Oxidative Cyclization (Flavone Synthesis)

Target: 2-(4-Bromophenyl)-7-methoxychromen-4-one. Precursor: 2'-Hydroxy-4'-methoxy-4-bromochalcone.

Reagents:

  • Iodine (I₂) (Catalytic or stoichiometric)

  • DMSO (Solvent and oxidant)

  • Sulfuric acid (Trace)[2]

Methodology:

  • Setup: Dissolve 5 mmol of the precursor chalcone in 15 mL of DMSO.

  • Cyclization: Add a crystal of Iodine (approx. 10 mol%).

  • Heating: Reflux the mixture at 140°C for 2–4 hours. The reaction proceeds via an oxidative cyclization mechanism.

  • Quenching: Cool the mixture and pour into saturated sodium thiosulfate solution (to remove iodine).

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Validation (NMR Signature):

  • C3-H Proton: A characteristic singlet at δ 6.6–6.8 ppm indicates the formation of the flavone C-ring.

  • Loss of doublets: The disappearance of the chalcone α,β-doublets confirms cyclization.

Pharmacological Applications (SAR)

The C₁₆H₁₁BrO₃ isomers exhibit distinct Structure-Activity Relationships (SAR) based on their scaffold geometry.

Mechanism of Action Pathways

SAR Chalcone Chalcone Isomer (Electrophilic Enone) Michael Michael Addition to Cys residues Chalcone->Michael Reactive Alpha-Beta Unsaturated Flavone Flavone Isomer (Planar Scaffold) Stacking Pi-Pi Stacking & H-Bonding Flavone->Stacking Rigid Planarity Tubulin Tubulin Polymerization Inhibition Kinase Kinase ATP-Pocket Binding (e.g., EGFR) Nrf2 Nrf2 Pathway Activation (Antioxidant) Michael->Tubulin Michael->Nrf2 Stacking->Kinase

Figure 2: Pharmacological divergence based on electrophilicity and planarity.

Therapeutic Niches
  • Oncology (Chalcones): The α,β-unsaturated ketone in Isomer B acts as a Michael acceptor, covalently binding to cysteine residues in tubulin or NF-κB signaling proteins. The bromine atom enhances lipophilicity and metabolic stability.

  • Neuroprotection (Flavones): Isomer A (Methoxyflavone derivative) mimics adenosine and can bind to adenosine receptors or inhibit monoamine oxidase B (MAO-B), offering potential in Parkinson's disease models.

  • Anti-inflammatory (Isoflavones): Isomer C, with its phenolic hydroxyl, can act as a radical scavenger (antioxidant) and a competitive inhibitor of cyclooxygenase (COX) enzymes.

References

  • BenchChem. (2025).[3][2] 4'-Methoxyflavone: A Technical Guide to its Physicochemical Properties and Biological Activity. Retrieved from

  • PubChem. (2025).[4][5][6][7] Compound Summary: 2-(4-Bromophenyl)-7-methoxychromen-4-one (CID 25032618).[5] National Library of Medicine. Retrieved from

  • PubChem. (2025).[4][5][6][7] Compound Summary: (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (CID 6212980).[1] National Library of Medicine. Retrieved from

  • Yoo, H., et al. (2005). Synthesis and Antioxidant Activity of 3-Methoxyflavones. ResearchGate. Retrieved from

  • Doc Brown's Chemistry. (2025). Structural Isomerism in Organic Molecules. Retrieved from

  • PubChem. (2025).[1][4][5][6][7] Compound Summary: 7-Bromo-3-(4-hydroxyphenyl)-6-methylchromen-4-one (CID 141110203).[8] National Library of Medicine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Brominated Chalcones (C16H11BrO3 Analogue)

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of brominated chalcones, a class of compounds with significant interest in medicinal chemistry and materials science. Chalcones serve a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of brominated chalcones, a class of compounds with significant interest in medicinal chemistry and materials science. Chalcones serve as key precursors in the biosynthesis of flavonoids and exhibit a wide array of pharmacological activities.[1] The introduction of a bromine atom into the chalcone scaffold is a widely utilized strategy to enhance biological potency.[2] This guide focuses on the Claisen-Schmidt condensation, the cornerstone reaction for chalcone synthesis, providing both a robust experimental protocol and an in-depth explanation of the underlying chemical principles.[3][4] While the specific molecular formula C16H11BrO3 corresponds to several possible isomers, this protocol details the synthesis of a closely related and well-characterized analogue, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (C15H11BrO3) . The principles and methods described herein are broadly applicable and can be readily adapted by selecting appropriate starting materials to achieve the desired C16 target molecule.

Introduction and Scientific Context

Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[5] Their versatile structure allows for extensive chemical modification, making them privileged scaffolds in drug discovery programs targeting cancer, inflammation, microbial infections, and oxidative stress.[2][5]

The synthesis of these molecules is most commonly achieved through the Claisen-Schmidt condensation, a reliable base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1][6] The base-catalyzed pathway, which is the focus of this protocol, offers excellent yields and straightforward product isolation, making it a preferred method in many research laboratories.[7][8]

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It provides a self-validating protocol where the rationale behind each step—from reagent choice to purification and characterization—is clearly articulated, ensuring both reproducibility and a deeper understanding of the process.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis route is a base-catalyzed aldol condensation followed by dehydration. The mechanism proceeds through several key steps:

  • Enolate Formation: The base (hydroxide ion, OH⁻) abstracts an acidic α-hydrogen from the ketone (5-bromo-2-hydroxyacetophenone), forming a resonance-stabilized enolate. This is the critical nucleophile-generating step.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (4-hydroxybenzaldehyde), forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water), yielding a β-hydroxy ketone, also known as an aldol addition product.

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. A second hydroxide ion abstracts the now more acidic α-hydrogen, forming an enolate which then eliminates the β-hydroxyl group to yield the final α,β-unsaturated ketone—the chalcone. This final step is driven by the formation of a highly conjugated and stable system.

Claisen_Schmidt_Mechanism Fig. 1: Simplified Mechanism of Base-Catalyzed Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Aldol Addition cluster_2 Step 4: Dehydration Ketone Aromatic Ketone (α-protons) Enolate Nucleophilic Enolate Ketone->Enolate + OH⁻ Aldehyde Aromatic Aldehyde Intermediate Aldol Adduct (β-Hydroxy Ketone) Aldehyde->Intermediate + Enolate + H₂O Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate->Chalcone - H₂O G Fig. 2: Experimental Synthesis Workflow A 1. Dissolve Reactants - Ketone in Ethanol - Aldehyde in Ethanol C 3. Reaction Setup - Combine Ketone solution and NaOH solution in RBF - Stir for 30 min at 25°C A->C B 2. Prepare Base Catalyst - Dissolve NaOH in H₂O B->C D 4. Initiate Condensation - Slowly add Aldehyde solution - Heat to 35-40°C - React for 3-4 hours C->D E 5. Product Precipitation - Pour mixture into ice-cold water D->E F 6. Neutralization - Add dilute HCl until pH 5-6 E->F G 7. Isolate Crude Product - Vacuum filter the precipitate - Wash with cold distilled water F->G H 8. Purification - Recrystallize from Ethanol/Water G->H I 9. Final Product - Dry the pure crystals - Proceed to characterization H->I

A step-by-step overview of the synthesis process.
Step 1: Preparation of Solutions
  • In a 100 mL beaker, dissolve 2.15 g (0.01 mol) of 5-bromo-2-hydroxyacetophenone in 25 mL of 95% ethanol.

  • In a separate 50 mL beaker, dissolve 1.22 g (0.01 mol) of 4-hydroxybenzaldehyde in 20 mL of 95% ethanol.

  • Prepare the catalyst by carefully dissolving 1.2 g (0.03 mol) of sodium hydroxide pellets in 10 mL of distilled water in a 50 mL beaker. Caution: This process is exothermic. Allow the solution to cool to room temperature.

Step 2: Reaction Execution
  • Transfer the ethanolic solution of 5-bromo-2-hydroxyacetophenone into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Begin stirring and slowly add the cooled sodium hydroxide solution to the flask. Stir the resulting mixture at room temperature (approx. 25°C) for 30 minutes. The formation of the phenoxide and enolate will typically cause a color change. [9]3. Slowly, over a period of 10-15 minutes, add the ethanolic solution of 4-hydroxybenzaldehyde to the reaction flask.

  • Fit the flask with a reflux condenser and gently heat the mixture to 35-40°C using a heating mantle. [9]5. Allow the reaction to proceed with continuous stirring for 3-4 hours. Monitor the reaction's progress by observing the formation of a precipitate. For more precise monitoring, thin-layer chromatography (TLC) can be used. [6]

Step 3: Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In a large beaker (600 mL), prepare approximately 300 mL of an ice-water slurry.

  • While stirring vigorously, pour the reaction mixture into the ice-cold water. A solid precipitate of the crude chalcone should form immediately. [10]4. Slowly and carefully, add dilute hydrochloric acid (e.g., 2 M HCl) to the slurry until the pH of the mixture is between 5 and 6. [6][9]This step neutralizes the excess NaOH and protonates the phenoxide groups on the chalcone, which is crucial for its precipitation and final structure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water until the washings are neutral (pH ~7). This removes residual acid and inorganic salts.

  • Allow the crude product to air-dry on the filter paper or in a desiccator.

Purification by Recrystallization

Recrystallization is essential to remove unreacted starting materials and side products, yielding a high-purity crystalline solid. [11]

  • Transfer the dried crude product to a suitably sized Erlenmeyer flask.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required. Aim for a saturated solution. [12]Using excessive solvent will significantly reduce the recovery yield. [13]3. If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration. [14]4. Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation. [12]6. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol to remove any remaining soluble impurities, and dry thoroughly.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques. [3][15]

Technique Expected Result / Key Features
Appearance Yellow to orange crystalline solid
Melting Point A sharp, defined melting point range (e.g., within 1-2°C) indicates high purity. [11]
FT-IR (cm⁻¹) ~3400-3200 (O-H stretch), ~1640 (C=O stretch, conjugated), ~1590 (C=C stretch, vinyl), ~1550 (C=C stretch, aromatic). [16]
¹H NMR (DMSO-d₆, δ ppm) ~10.0-13.0 (s, 1H, phenolic -OH), ~8.0-6.8 (m, aromatic & vinyl protons). The two vinyl protons (H-α and H-β) should appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration. [17]

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 317/319, showing the characteristic isotopic pattern for one bromine atom. |

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Insufficient base; reaction time too short; temperature too low; improper work-up.Ensure NaOH is not old/degraded. Increase reaction time and monitor by TLC. Ensure neutralization to pH 5-6 to precipitate the product fully.
"Oiling Out" During Recrystallization Solution is too concentrated; cooling is too rapid; impurities are present lowering the melting point.Re-heat to dissolve the oil, add a small amount of additional hot solvent, and allow to cool much more slowly. A solvent system change (e.g., ethanol/water) may be necessary. [14]
Product is Impure After Recrystallization Inefficient recrystallization; co-precipitation of impurities.Ensure the minimum amount of hot solvent was used. A second recrystallization may be required. If impurities persist, consider column chromatography. [8]

References

  • Mass spectrum of 1-(5-Bromo-2-hydroxyphenyl)-3-p-tolylprop-2-en-1-one - ResearchGate. Available at: [Link]

  • CN104072349A - Preparation method of bromine-containing chalcone derivatives - Google Patents.
  • synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free - SciSpace. Available at: [Link]

  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - NIH. Available at: [Link]

  • (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one - NIH. Available at: [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. Available at: [Link]

  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties | ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Available at: [Link]

  • Multi-step synthesis of chalcone dibromides utilizing green bromination - Morressier. Available at: [Link]

  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties - ResearchGate. Available at: [Link]

  • synthesis and green bromination of some chalcones and their antimicrobial screening. Available at: [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method - Medical and Pharmaceutical Journal. Available at: [Link]

  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties - Koya University Eprints. Available at: [Link]

  • Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity - MDPI. Available at: [Link]

  • (E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC. Available at: [Link]

  • (E)-1-(5-bromo-2-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one - LookChem. Available at: [Link]

  • Chalcone recrystallization help : r/chemhelp - Reddit. Available at: [Link]

  • BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. Available at: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. Available at: [Link]

  • 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one - ResearchGate. Available at: [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. Available at: [Link]

  • (PDF) N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. Available at: [Link]

  • SAFETY DATA SHEET - Archean Chemical Industries. Available at: [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one - Material Science Research India. Available at: [Link]

  • Bromine. Available at: [Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Available at: [Link]

Sources

Application

crystallization techniques for C16H11BrO3 XRD analysis

Application Note: AN-XRD-2024-C16 Advanced Crystallization Protocols for Structural Elucidation of Brominated Aromatic Systems (Target: C H BrO ) Executive Summary & Analyte Profile This application note details the crys...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-XRD-2024-C16

Advanced Crystallization Protocols for Structural Elucidation of Brominated Aromatic Systems (Target: C H BrO )

Executive Summary & Analyte Profile

This application note details the crystallization strategies for C


H

BrO

, a formula characteristic of brominated chalcones, flavones, or benzofuran derivatives . These molecules typically exhibit a rigid aromatic core, moderate polarity due to the ketone/ether functionalities, and specific supramolecular assembly driven by halogen bonding (Br···O or Br···Br).

Obtaining single crystals suitable for X-ray Diffraction (XRD) requires balancing thermodynamic solubility with kinetic nucleation control. This guide prioritizes Vapor Diffusion and Slow Evaporation techniques, optimized for halogenated organic frameworks.

Physicochemical Profile (C H BrO )[1]
  • Molecular Weight: ~331.16 g/mol

  • Structural Features: Planar/semi-planar aromatic system; likely contains

    
    -
    
    
    
    stacking motifs.
  • Heavy Atom: Bromine (Z=35). Note: The anomalous scattering of Br is excellent for absolute structure determination if the molecule is chiral.

  • Solubility Prediction:

    • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Chloroform.

    • Moderate Solubility: Ethanol, Methanol, Ethyl Acetate.[1]

    • Insoluble (Anti-solvents): Hexane, Pentane, Water.[2]

Strategic Solvent Selection

The success of crystallization hinges on the "Goldilocks Zone" of supersaturation. For C


H

BrO

, we utilize a Binary Solvent System . The bromine atom increases lipophilicity, making non-polar anti-solvents highly effective.
Table 1: Solvent Compatibility Matrix for C H BrO
Solvent RoleSolvent NameBoiling Point (°C)Polarity IndexFunction in Protocol
Primary (Good) Dichloromethane (DCM) 39.63.1Excellent solubilizer; high volatility (requires sealing).
Primary (Good) Acetone 56.05.1Good for evaporation; forms H-bonds with ketones.
Primary (Good) THF 66.04.0Use if compound is stubborn; beware of peroxide formation.
Precipitant (Bad) n-Hexane 68.00.1Standard anti-solvent for diffusion methods.
Precipitant (Bad) Pentane 36.10.0High volatility; use only for rapid diffusion at low temp.
Precipitant (Bad) Ethanol (Cold) 78.05.2Acts as anti-solvent only if compound is dissolved in DCM/CHCl3.

Protocol A: Vapor Diffusion (The "Sitting Drop" Variation)

Objective: To grow high-quality, defect-free single crystals by slowly reducing solubility via gas-phase transfer. This is the primary recommendation for C


H

BrO

due to the gentle approach that minimizes twinning common in aromatic stacks.
Materials
  • Inner vial (2 mL GC vial or small borosilicate tube).

  • Outer vial (20 mL Scintillation vial with foil-lined cap).

  • Syringes/Micropipettes.

  • 0.45 µm PTFE Syringe Filter (Critical).

Step-by-Step Methodology
  • Preparation of Mother Liquor:

    • Dissolve 10–15 mg of C

      
      H
      
      
      
      BrO
      
      
      in 0.5 mL of DCM or Acetone in the inner vial.
    • Validation: The solution must be clear. If turbid, filter through a 0.45 µm PTFE filter to remove dust (heterogeneous nucleation sites).

  • Assembly:

    • Place the open inner vial carefully inside the 20 mL outer vial.

    • Pipette 3–5 mL of n-Hexane (anti-solvent) into the outer vial.

    • Critical: Do not let the hexane spill into the inner vial. The liquid levels should not allow the inner vial to float or tip.[3]

  • Equilibration:

    • Seal the outer vial tightly. Parafilm the cap to prevent rapid hexane loss.

    • Store in a vibration-free environment at constant temperature (20°C).

  • Mechanism:

    • Hexane (high vapor pressure) vaporizes and diffuses into the DCM solution.

    • As Hexane concentration increases in the inner vial, the polarity drops, slowly forcing C

      
      H
      
      
      
      BrO
      
      
      to organize into a crystal lattice.
Workflow Visualization

VaporDiffusion Start Dissolve C16H11BrO3 in DCM (Inner Vial) Filter Filter Solution (0.45 µm PTFE) Start->Filter Remove Nuclei Setup Place Inner Vial in Outer Vial Filter->Setup AddAnti Add Hexane to Outer Reservoir Setup->AddAnti Seal Seal & Store (Vibration Free) AddAnti->Seal Diffusion Begins Result Harvest Crystals (3-7 Days) Seal->Result

Figure 1: Vapor Diffusion workflow. The filtration step is critical to prevent micro-crystalline precipitation.

Protocol B: Slow Evaporation (Thermodynamic Control)

Objective: Suitable for larger batches or if Vapor Diffusion fails. This method relies on the gradual concentration of the solute.

Methodology
  • Solvent Choice: Use Ethanol (95%) or Acetone/Ethanol (1:1) . Pure DCM evaporates too fast, causing amorphous powder.

  • Saturation: Dissolve the compound at slightly elevated temperature (40°C) until saturation is reached.

  • Cooling & Covering: Allow the solution to cool to room temperature. Cover the vial with aluminum foil and poke 3–5 small pinholes .

  • Observation: Inspect daily under polarized light.

Expert Insight: For brominated aromatics, halogen bonding can lead to needle-like morphology during rapid evaporation. If needles form (bad for XRD), switch to Protocol A to encourage block/prism growth.

XRD Data Validation & Troubleshooting

Once crystals are harvested, they must be validated before full data collection.

Cross-Polarization Microscopy (CPM)

Place the crystal under a polarizing microscope. Rotate the stage 360°.

  • Pass: The crystal extinguishes (goes dark) 4 times uniformly. This indicates a single crystal lattice.

  • Fail: The crystal shows irregular coloring or does not extinguish fully. This indicates twinning or polycrystalline aggregates.

Decision Matrix for Optimization

Optimization Check Check Crystal under Polarized Light Good Sharp Extinction? YES Check->Good Bad Sharp Extinction? NO (Twinning/Amorphous) Check->Bad XRD Proceed to SC-XRD Good->XRD Fix1 Issue: Growth too fast Bad->Fix1 Fix2 Issue: Oiling Out Bad->Fix2 Action1 Reduce Aperture Size (Fewer pinholes) Fix1->Action1 Action2 Switch Solvent (Try Ethanol/Water) Fix2->Action2

Figure 2: Troubleshooting logic for crystal quality assessment prior to beamtime.

Scientific Rationale (The "Why")

  • The Bromine Factor: The heavy bromine atom (C-Br) creates a "sigma-hole," a region of positive electrostatic potential on the halogen. This often leads to Type II Halogen bonds (Br···O or Br···N) which direct the supramolecular assembly [1]. Solvents that compete strongly for these acceptors (like Methanol) might disrupt the desired packing; hence, aprotic solvents like DCM/Hexane are preferred for the initial lattice formation.

  • Filtration: Small organic molecules often contain insoluble dust or fibers. These act as heterogenous nucleation sites, causing thousands of tiny crystals to grow instantly. Filtration forces homogenous nucleation , resulting in fewer, larger crystals [2].

  • Vapor Diffusion Kinetics: By slowly introducing the anti-solvent via the gas phase, the system spends more time in the "metastable zone" of the solubility curve, promoting ordered growth over rapid precipitation [3].

References

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Jones, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Antibacterial Testing of C16H11BrO3

Authored by: Gemini, Senior Application Scientist Introduction: The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction:

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Compounds with the molecular formula C16H11BrO3, which encompasses various chemical scaffolds such as brominated chalcones, aurones, and coumarins, have garnered interest for their potential biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary in vitro methods for assessing the antibacterial efficacy of a novel compound, exemplified by C16H11BrO3.

These protocols are designed to be self-validating systems, incorporating quality control measures and referencing established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reliable and reproducible data. The emphasis is not merely on procedural steps but on the underlying scientific principles that inform experimental design and data interpretation.

Part 1: Initial Characterization and Preparation of C16H11BrO3

Before initiating antibacterial testing, it is crucial to properly characterize and prepare the test compound.

1.1. Solubility Testing: The solubility of C16H11BrO3 in various solvents must be determined to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

  • Protocol:

    • Weigh a precise amount of C16H11BrO3 (e.g., 10 mg).

    • Add a small, measured volume of DMSO (e.g., 100 µL) and vortex.

    • Continue adding DMSO incrementally until the compound is fully dissolved.

    • Calculate the stock solution concentration (e.g., in mg/mL or mM).

    • Note: The final concentration of DMSO in the testing medium should not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth. A solvent toxicity control must be included in all experiments.

1.2. Purity and Identity Confirmation: The purity and identity of the C16H11BrO3 sample should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This ensures that the observed antibacterial activity is attributable to the compound of interest and not to impurities.

Part 2: Core Antibacterial Susceptibility Testing Methods

The initial assessment of antibacterial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for quantitative antimicrobial susceptibility testing and is amenable to high-throughput screening. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Scientific Rationale: This method allows for the precise determination of the MIC value and is the gold standard for susceptibility testing as outlined by CLSI guidelines. The use of a standardized bacterial inoculum and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures consistency and reproducibility.

Experimental Workflow for Broth Microdilution:

cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Incubation & Readout A Prepare C16H11BrO3 Stock Solution D Serial Dilution of C16H11BrO3 in Broth A->D B Culture Bacteria (e.g., E. coli, S. aureus) C Adjust Inoculum to 0.5 McFarland Standard B->C E Inoculate Wells with Standardized Bacteria C->E D->E G Incubate at 37°C for 18-24 hours E->G F Add Controls: Positive (Bacteria only) Negative (Broth only) Solvent (Bacteria + DMSO) F->G H Visually Inspect for Turbidity (Growth) G->H I Determine MIC: Lowest concentration with no visible growth H->I cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation & Readout A Select Wells from MIC Plate with No Visible Growth (at and above MIC) B Aliquot a Small Volume (e.g., 10 µL) from each selected well A->B C Spread Aliquot onto Nutrient Agar Plates B->C D Incubate Plates at 37°C for 18-24 hours C->D E Count Colonies on Each Plate D->E F Determine MBC: Lowest concentration with ≥99.9% reduction in CFU/mL E->F

Caption: Workflow for MBC determination following an MIC assay.

Detailed Protocol:

  • Following MIC Determination:

    • From the wells of the broth microdilution plate that show no visible growth (i.e., at the MIC and higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Plating:

    • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation:

    • The MBC is the lowest concentration of C16H11BrO3 that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assays

These assays provide information on the rate at which an antibacterial agent kills a bacterium over time.

Scientific Rationale: Time-kill assays offer a dynamic view of the antimicrobial effect, which can be concentration-dependent or time-dependent. This information is valuable for understanding the pharmacodynamics of a new compound.

Detailed Protocol:

  • Preparation:

    • Prepare flasks containing CAMHB with C16H11BrO3 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

    • Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot and plate onto MHA plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of C16H11BrO3. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Part 4: Data Presentation and Summary

Quantitative data from these experiments should be summarized in a clear and concise manner.

Table 1: Example MIC and MBC Data for C16H11BrO3

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Staphylococcus aureus ATCC 29213Positive816Bactericidal
Enterococcus faecalis ATCC 29212Positive16>128Bacteriostatic
Escherichia coli ATCC 25922Negative64>128Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative>128>128Resistant

References

  • The NCCLS: Development of in Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition. NCCLS document M23-A2. NCCLS, 940 West Valley Road, Suite 1400, Wayne, Pennsylvania 19087-1898, USA, 2001.[Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015.[Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Ninth Informational Supplement. CLSI document M100-S29. Wayne, PA: Clinical and Laboratory Standards Institute; 2019.[Link]

  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(5), 937-944. [Link]

Application

Application Notes and Protocols for the Fabrication of Thin Films Using Brominated Flavonoid Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of C15H9BrO3 and its Isomers in Thin Film Technologies The molecular formula C16H11BrO3, as specified, does not corr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of C15H9BrO3 and its Isomers in Thin Film Technologies

The molecular formula C16H11BrO3, as specified, does not correspond to a readily identifiable compound in common chemical databases for thin film applications. However, it bears a close structural resemblance to a class of brominated flavonoids, specifically isomers of bromoflavonol with the molecular formula C15H9BrO3. These compounds, such as 2-(3-bromophenyl)-3-hydroxy-4H-chromen-4-one and its isomers, are part of the flavonoid family, a ubiquitous group of polyphenolic substances found in plants.[1] Flavonoids are known for a wide array of biological activities and their unique photochemical properties, making them intriguing candidates for novel applications in organic electronics and sensor technology.[1][2]

This guide, therefore, will focus on the fabrication of thin films using these C15H9BrO3 derivatives. We will delve into the fundamental principles behind the fabrication processes, provide detailed, step-by-step protocols for two primary deposition techniques—spin coating and thermal evaporation—and outline a comprehensive suite of characterization methods to validate film quality and performance. The causality behind experimental choices will be explained to empower researchers to adapt and optimize these protocols for their specific needs.

PART 1: Material Properties and Preparation

The core structure of the proposed organic material is a 3-hydroxychromen-4-one backbone with a bromophenyl substituent. The position of the bromine atom on the phenyl ring will influence the molecule's polarity, solubility, and intermolecular interactions, which in turn dictates its thin film forming properties.

PropertyDescriptionSignificance for Thin Film Fabrication
Molecular Weight Approximately 317.13 g/mol .[3][4]Influences evaporation temperature in thermal deposition and solution viscosity for spin coating.
Solubility Generally soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents.[5]Critical for preparing precursor solutions for spin coating. Solvent choice affects film morphology.
Thermal Stability Decomposes at elevated temperatures. The exact decomposition temperature needs to be determined experimentally (e.g., via TGA).A key parameter for thermal evaporation, defining the upper limit of the source temperature.[6]
Optical Properties Expected to exhibit UV-Vis absorption and fluorescence due to the conjugated flavonoid structure.Relevant for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photodetectors.
Material Synthesis and Purification

While commercially available from various vendors, C15H9BrO3 derivatives can also be synthesized in the laboratory. A common synthetic route involves the Algar-Flynn-Oyamada reaction, starting from a corresponding chalcone.[7] For thin film applications, high purity of the organic material is paramount. Impurities can act as charge traps or quenching sites, degrading the performance of electronic and optoelectronic devices. Therefore, multiple purification steps, such as recrystallization and column chromatography, are essential.

PART 2: Thin Film Fabrication Protocols

The choice of deposition technique significantly impacts the morphology, crystallinity, and overall quality of the organic thin film.[8] Here, we detail two widely used methods: spin coating for solution-processable films and thermal evaporation for solvent-free deposition in a high-vacuum environment.

Protocol 1: Spin Coating for Solution-Processed Thin Films

Spin coating is a rapid and straightforward technique for fabricating uniform thin films from solution.[5] The final film thickness is determined by the solution concentration, solvent volatility, and spin speed.

2.1.1. Substrate Preparation

Clean substrates are crucial for good film adhesion and uniformity.

  • Place substrates (e.g., silicon wafers, glass slides, or ITO-coated glass) in a substrate rack.

  • Sequentially sonicate the substrates in a bath of deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Dry the substrates under a stream of dry nitrogen gas.

  • For enhanced film quality, treat the substrates with an oxygen plasma or UV-ozone cleaner for 10 minutes to remove any remaining organic residues and improve surface wettability.

2.1.2. Precursor Solution Preparation

  • Dissolve the C15H9BrO3 material in a suitable high-purity solvent (e.g., chloroform, chlorobenzene, or DMF) to the desired concentration (typically 5-20 mg/mL).

  • Gently heat the solution (e.g., at 40-60 °C) and stir for at least 2 hours to ensure complete dissolution.[5]

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

2.1.3. Spin Coating Deposition

The following workflow outlines the spin coating process.

G cluster_0 Spin Coating Workflow A Dispense Solution B Spin at Low Speed (e.g., 500 rpm, 10s) A->B Spread solution C Spin at High Speed (e.g., 3000 rpm, 60s) B->C Thin the film D Anneal on Hotplate (e.g., 80-120°C, 10 min) C->D Remove residual solvent & improve morphology

Caption: Spin coating workflow for C15H9BrO3 thin films.

2.1.4. Experimental Causality

  • Solvent Choice: The solvent's boiling point and its interaction with the solute determine the evaporation rate and the resulting film morphology. Slower evaporation rates can sometimes lead to more crystalline films.

  • Spin Speed: Higher spin speeds result in thinner films due to greater centrifugal force. A two-step process ensures even spreading before thinning.

  • Annealing: Post-deposition annealing helps to remove residual solvent and can promote molecular rearrangement, potentially leading to improved crystallinity and film quality.[5]

Protocol 2: Thermal Evaporation for High-Purity Thin Films

Thermal evaporation is a physical vapor deposition (PVD) technique performed under high vacuum, which is ideal for depositing solvent-free, high-purity organic thin films.[6][9]

2.2.1. System Preparation

  • Ensure the vacuum chamber is clean.

  • Mount the cleaned substrates onto the substrate holder.

  • Load a small amount (e.g., 10-20 mg) of the purified C15H9BrO3 powder into a suitable evaporation source, such as a tantalum or molybdenum boat.

2.2.2. Deposition Process

The following diagram illustrates the key stages of the thermal evaporation process.

G cluster_1 Thermal Evaporation Workflow A Pump Down to High Vacuum (<10^-5 Torr) B Slowly Ramp Up Source Current A->B Achieve stable vacuum C Deposit at a Controlled Rate (e.g., 0.1-0.5 Å/s) B->C Initiate sublimation D Cool Down and Vent C->D Reach target thickness

Caption: Thermal evaporation workflow for C15H9BrO3 thin films.

2.2.3. Experimental Causality

  • High Vacuum: A high vacuum environment is necessary to increase the mean free path of the evaporated molecules, ensuring they travel in a straight line to the substrate without colliding with background gas molecules. This leads to a more uniform and pure film.

  • Slow Temperature Ramp: A gradual increase in temperature prevents the organic material from decomposing due to thermal shock.[6]

  • Deposition Rate: The deposition rate, monitored by a quartz crystal microbalance (QCM), influences the film's morphology. Slower deposition rates often result in smoother and more ordered films.

  • Substrate Temperature: The temperature of the substrate during deposition can also affect the film's crystallinity and morphology. This parameter can be optimized for specific applications.

PART 3: Thin Film Characterization

Once fabricated, the thin films must be thoroughly characterized to understand their structural, morphological, and optical properties.

Characterization TechniqueInformation ObtainedTypical Parameters/Results
Atomic Force Microscopy (AFM) Surface morphology, roughness, and grain size.Root-mean-square (RMS) roughness, grain size distribution.
X-Ray Diffraction (XRD) Crystalline structure and orientation of the molecules in the film.Bragg's peaks indicating crystalline planes.[8]
UV-Visible Spectroscopy Optical absorption properties, bandgap estimation.Absorption spectra, Tauc plot for bandgap calculation.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes, chemical integrity of the material after deposition.Characteristic peaks corresponding to functional groups.[10]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states at the film surface.Binding energies of C, O, Br.
Example Characterization Protocols

3.1.1. Atomic Force Microscopy (AFM)

  • Mount the thin film sample on the AFM stage.

  • Use a high-resolution silicon tip.

  • Operate in tapping mode to minimize damage to the soft organic film.

  • Scan multiple areas of the sample to ensure representative data.

  • Analyze the images to determine the RMS roughness and visualize the surface morphology.

3.1.2. X-Ray Diffraction (XRD)

  • Use a diffractometer with a Cu Kα radiation source.

  • Perform a θ-2θ scan over a relevant angular range (e.g., 5-40 degrees).

  • The presence of sharp diffraction peaks would indicate a crystalline film structure. The peak positions can be used to determine the lattice parameters.[8]

Conclusion

The brominated flavonoid, C15H9BrO3, and its isomers represent a promising class of organic materials for the fabrication of thin films with potential applications in electronics and photonics. By carefully controlling the deposition parameters using techniques like spin coating and thermal evaporation, it is possible to produce high-quality films. Comprehensive characterization is essential to correlate the fabrication conditions with the film properties and ultimately, the device performance. The protocols and insights provided in this application note serve as a robust starting point for researchers venturing into the exciting field of organic thin film devices based on these novel materials.

References

  • Thin Film Deposition and Characterization Techniques. (n.d.). Open Access Pub. Retrieved February 8, 2024, from [Link]

  • Fabrication and Composition of MA1–yFAySnI3–xBrx Thin Films for Lead-Free Perovskite Solar Cells. (2022). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. (2017). AZoM. Retrieved February 8, 2024, from [Link]

  • Thin Films Deposition of Organic Materials. (2019). VacCoat. Retrieved February 8, 2024, from [Link]

  • Characterization of Organic Thin Films and Surfaces. (2023). YouTube. Retrieved February 8, 2024, from [Link]

  • 2-(3-Bromophenyl)-3-hydroxy-4H-chromen-4-one. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Thin Film Deposition | Techniques and Systems. (n.d.). Korvus Technology. Retrieved February 8, 2024, from [Link]

  • Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. (2019). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Preparation and characterization of metal-organic framework thin films for optical applications. (2021). Repository of Leibniz Universität Hannover. Retrieved February 8, 2024, from [Link]

  • Thin Film Deposition Techniques: A Comprehensive Review. (2024). ResearchGate. Retrieved February 8, 2024, from [Link]

  • CHARACTERIZATION OF ORGANIC THIN FILM MATERIALS WITH NEAR-FIELD SCANNING OPTICAL MICROSCOPY (NSOM). (1999). Annual Reviews. Retrieved February 8, 2024, from [Link]

  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. (n.d.). NPAA. Retrieved February 8, 2024, from [Link]

  • Optical Characterization of Organic Thin Films and Interfaces with Evanescent Waves. (n.d.). Cambridge University Press & Assessment. Retrieved February 8, 2024, from [Link]

  • Metal–Organic Framework Thin Films: Fabrication, Modification, and Patterning. (2021). MDPI. Retrieved February 8, 2024, from [Link]

  • Thin film morphology of organic electronic materials. (2008). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 8, 2024, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 ONES. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Investigation of Open Air Stability of CsPbBr3 Thin-Film Growth on Different Substrates. (2020). MDPI. Retrieved February 8, 2024, from [Link]

  • 2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in brominated chalcone synthesis

This technical guide addresses the synthesis of brominated chalcones via the Claisen-Schmidt condensation. It focuses on minimizing specific side reactions driven by the electronic effects of the bromine substituent and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of brominated chalcones via the Claisen-Schmidt condensation. It focuses on minimizing specific side reactions driven by the electronic effects of the bromine substituent and the basicity of the reaction environment.

Topic: Minimizing Side Reactions & Protocol Optimization Audience: Medicinal Chemists, Organic Synthesis Researchers

Core Reaction Dynamics & The "Bromine Effect"

The synthesis of brominated chalcones typically involves the Claisen-Schmidt condensation of a brominated benzaldehyde with an acetophenone (or vice-versa) in the presence of a base.

While the bromine atom is generally stable under these conditions, its electron-withdrawing nature (Inductive effect, -I) significantly alters the reaction kinetics, creating a higher propensity for specific side reactions compared to non-halogenated analogs.

Key Side Reactions
  • Michael Addition (Oligomerization):

    • Mechanism: The product (chalcone) acts as a Michael acceptor. The enolate of the starting acetophenone attacks the

      
      -carbon of the chalcone.[1][2]
      
    • The Bromine Effect: If the bromine is on the aldehyde ring, it increases the electrophilicity of the

      
      -carbon, making the chalcone more susceptible to Michael addition than unsubstituted chalcones.
      
  • Cannizzaro Reaction:

    • Mechanism: Base-induced disproportionation of the aldehyde into an alcohol and a carboxylic acid.[3][4]

    • Risk Factor: High base concentration and electron-poor aldehydes (like bromobenzaldehyde) increase this risk.

  • Incomplete Dehydration (Aldol Retention):

    • Issue: The intermediate

      
      -hydroxy ketone fails to eliminate water, contaminating the final product.
      

Reaction Pathway Visualization

The following diagram outlines the competing pathways. Your goal is to maximize the green path while suppressing the red paths.

ReactionPathways Start Start: Acetophenone + Br-Benzaldehyde Enolate Enolate Formation Start->Enolate Base (NaOH/KOH) Cannizzaro Side Product: Br-Benzoic Acid + Alcohol Start->Cannizzaro Excess Base (Cannizzaro Rxn) Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack Chalcone Target: Brominated Chalcone (α,β-unsaturated ketone) Aldol->Chalcone Dehydration (-H2O) Favored by Heat/Acid Michael Side Product: Michael Adduct (Dimer) Chalcone->Michael Excess Enolate (Michael Addition)

Caption: Kinetic competition between the desired elimination pathway (Green) and parasitic Michael/Cannizzaro pathways (Red).

Optimized Protocol: Minimizing Side Reactions

This protocol uses a controlled-temperature, stepwise addition method to suppress Michael addition, which is the dominant side reaction for brominated substrates [1].

Reagents
  • Substrate A: 4-Bromoacetophenone (or 4-Bromobenzaldehyde) (1.0 eq)

  • Substrate B: Counter-aldehyde/ketone (1.0 eq)

  • Solvent: Ethanol (95%) or Methanol (Anhydrous preferred)

  • Catalyst: NaOH (40% aq. solution) or KOH pellets

  • Additives: CTAB (Cetyltrimethylammonium bromide) - Optional, for micellar catalysis

Step-by-Step Procedure
StepActionTechnical Rationale (Why?)
1 Dissolution Dissolve the acetophenone (10 mmol) in EtOH (15 mL). Cool to 0–5°C in an ice bath.
2 Enolization Add NaOH (5 mmol, 0.5 eq) dropwise. Stir for 10–15 mins.
3 Addition Add the bromobenzaldehyde (10 mmol) slowly over 10 mins.
4 Reaction Stir at 0–5°C for 2 hours , then allow to warm to Room Temp (RT) for 4–6 hours.
5 Quenching Pour mixture into ice-water (100 mL) containing dilute HCl (pH ~3-4).
6 Isolation Filter the precipitate. Wash with cold water (3x) and cold EtOH (1x).

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of precipitating. How do I fix this?

Diagnosis: Brominated chalcones are often more lipophilic than their non-halogenated counterparts. In high-ethanol concentrations, they may form a supersaturated oil rather than a crystal lattice. Solution:

  • Change Solvent Ratio: Increase the water content in the workup. A 10:1 Water:Ethanol ratio usually forces precipitation.

  • Seeding: Scratch the glass vessel with a rod or add a seed crystal of the pure chalcone if available.

  • Refrigeration: Place the oil in a -20°C freezer overnight. Brominated compounds often have lower melting points; deep cooling can induce crystallization.

Q2: I see a secondary spot on TLC (lower Rf) that increases over time. What is it?

Diagnosis: This is likely the Michael Adduct (dimer). Reason: The bromine substituent makes the chalcone's double bond highly electron-deficient, inviting attack from unreacted acetophenone enolate. Fix:

  • Reduce Reaction Time: Do not stir overnight unless necessary. Monitor TLC every 30 mins.

  • Reduce Base: Switch to a weaker base like Piperidine or Pyrrolidine in refluxing ethanol, or use Barium Hydroxide (Ba(OH)₂) which is known to be gentler and more selective [2].

  • Stoichiometry: Ensure you are NOT using an excess of the acetophenone. Use a slight excess (1.1 eq) of the aldehyde instead.

Q3: The reaction stalled at the intermediate (Aldol). I have the alcohol, not the alkene.

Diagnosis: Incomplete dehydration. Reason: The electron-withdrawing bromine can sometimes stabilize the intermediate or the reaction temperature was too low to overcome the elimination activation energy. Fix:

  • Acid Catalysis: If base fails, switch to acid-catalyzed dehydration. Reflux the intermediate in Ethanol with a catalytic amount of p-Toluenesulfonic acid (pTSA) or conc. H₂SO₄.[5]

  • Microwave Irradiation: A burst of microwave energy (1-2 mins at 100W) often drives the dehydration instantly without causing thermal degradation [3].

Q4: Can I use "Green" methods for brominated chalcones?

Answer: Yes, and they are often better for minimizing side reactions.[2]

  • Solvent-Free Grinding: Grind the bromobenzaldehyde, acetophenone, and solid NaOH pellets in a mortar and pestle for 5-10 minutes. This "solvent-free" approach minimizes the mobility of molecules, significantly reducing the Michael addition (which requires diffusion of the enolate to the product) [4].

Troubleshooting Decision Tree

Use this flowchart to diagnose low yields or impurities.

Troubleshooting Problem Problem Detected Impurity Impurity on TLC/NMR Problem->Impurity NoPpt No Precipitate / Low Yield Problem->NoPpt CheckRf Check Rf Value Impurity->CheckRf CheckState Physical State? NoPpt->CheckState LowRf Lower Rf (Polar) Likely Michael Adduct CheckRf->LowRf HighRf Higher Rf Likely Unreacted Aldehyde CheckRf->HighRf FixMichael Action: Reduce Base Conc. Shorten Rxn Time LowRf->FixMichael FixAldehyde Action: Check Cannizzaro Add Aldehyde Slowly HighRf->FixAldehyde Oily Oily Product CheckState->Oily Clear Clear Solution CheckState->Clear FixOily Action: Add Ice/Water Scratch Glass Freeze (-20°C) Oily->FixOily FixClear Action: Evaporate EtOH Acidify to pH 3 Clear->FixClear

Caption: Diagnostic workflow for resolving common synthesis failures.

References

  • BenchChem.[2][3] Preventing Michael addition side reaction in chalcone synthesis. Retrieved from

  • Gomez-Rivera, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield Protocol. MDPI. Retrieved from

  • Koya University. Bromination of Chalcone: A Study on Synthesis and Properties. Retrieved from

  • Royal Society of Chemistry.[6] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from

  • National Institutes of Health (NIH). Synthesis of Brominated Chalcone Derivatives and their Biological Activities. Retrieved from

Sources

Optimization

Technical Support Center: Purification of C16H11BrO3 Intermediates

Molecular Formula: C₁₆H₁₁BrO₃ | Approx. MW: 331.16 g/mol Class Identification: Halogenated Aromatic Oxygenates (Likely Brominated Flavones, Benzofurans, or Chalcones) Introduction: The Physicochemical Profile Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₁₆H₁₁BrO₃ | Approx. MW: 331.16 g/mol Class Identification: Halogenated Aromatic Oxygenates (Likely Brominated Flavones, Benzofurans, or Chalcones)

Introduction: The Physicochemical Profile

Welcome to the technical support hub for C₁₆H₁₁BrO₃. While this formula represents multiple isomers (e.g., 6-bromo-2-(4-methoxyphenyl)-chromen-4-one or brominated benzofuran derivatives), they share a distinct physicochemical behavior profile. These compounds are typically lipophilic, crystalline solids with limited water solubility and moderate polarity.

This guide treats your crude product as a Class II Intermediate : stable enough for thermal purification (recrystallization) but prone to specific chromatographic artifacts (tailing) due to the oxygenated functional groups (ketones/ethers/phenols).

Part 1: Initial Triage & Strategy Selection

Issue: "My crude product is a sticky oil/tar, but it should be a solid."

Root Cause Analysis

Crude C₁₆H₁₁BrO₃ often oils out due to eutectic impurity trapping . Residual solvents (DMF, Toluene) or unreacted starting materials prevent the formation of a crystal lattice, resulting in a supercooled liquid (tar).

Protocol: The "Crash and Triturate" Method

Do not attempt recrystallization on a tar. You must disrupt the amorphous phase first.

  • Solvent Removal: Ensure high-vacuum drying (< 5 mbar) at 40°C for 2 hours to remove solvent entrainers.

  • Trituration:

    • Add Diethyl Ether or Cold Methanol (approx. 5 mL per gram of crude).

    • Sonicate for 10 minutes.

    • Mechanism: The impurities dissolve in the solvent, while the C₁₆H₁₁BrO₃ (being less soluble in cold ether) acts as a nucleation site, forcing the oil to solidify.

  • Filtration: Collect the resulting solid. Now you are ready for recrystallization.[1][2]

Decision Matrix: Purification Workflow

Use this logic flow to determine your next step.

purification_strategy Start Crude C16H11BrO3 State Physical State? Start->State Tar Sticky Tar/Oil State->Tar Amorphous Solid Powder/Crystal State->Solid Crystalline Trituration Trituration (Et2O or MeOH) Tar->Trituration Disrupt Lattice Purity TLC/HPLC Purity? Solid->Purity Trituration->Solid Recryst Recrystallization (Primary Method) Purity->Recryst >85% Purity Flash Flash Chromatography (Secondary Method) Purity->Flash <85% or Complex Mix

Figure 1: Strategic decision tree for handling crude brominated aromatic intermediates.

Part 2: Recrystallization (The Gold Standard)

Issue: "I am losing too much yield," or "The crystals are colored (yellow/brown)."

Mechanism

Brominated aromatics (MW ~330) pack well in crystal lattices due to


-

stacking and halogen bonding. The goal is to find a solvent system where the temperature coefficient of solubility is high (low solubility at RT, high at boiling).
Recommended Solvent Systems

Based on the polarity of C₁₆H₁₁BrO₃ (Ketone/Ether functionality):

Solvent SystemRatio (v/v)ApplicabilityTroubleshooting Note
Ethanol (95%) 100%Best Starting Point If yield is low, add water dropwise at reflux until turbid, then cool.
EtOAc / Hexane 1:3 to 1:5Non-polar impuritiesGood for removing non-polar starting materials.
Acetonitrile 100%Polar impuritiesExcellent for removing highly polar tars/oxidized byproducts.
Troubleshooting FAQ

Q: The solution is dark/colored even after filtration.

  • A: Brominated compounds can undergo minor photolytic degradation, releasing radical species that cause color.

    • Fix: Add Activated Carbon (5 wt%) to the boiling solution. Stir for 5 mins, then filter hot through Celite. Do not use carbon if your yield is already low, as it can adsorb product.

Q: "Oiling Out" occurs during cooling.

  • A: The solution is too concentrated, or the cooling is too fast.

    • Fix: Re-heat to dissolve the oil. Add 10-20% more solvent. Turn off the heat source and let the flask cool on the hotplate (insulating it) to slow the thermal gradient. Seed the solution with a tiny crystal of pure product at 40°C.

Part 3: Flash Chromatography (Troubleshooting)

Issue: "The compound streaks (tails) on the column," or "I can't separate it from the des-bromo impurity."

The "Streaking" Phenomenon

If your C₁₆H₁₁BrO₃ isomer contains a free phenol (e.g., a brominated hydroxyflavone) or a Lewis-basic carbonyl, it will hydrogen bond with the silanol groups (Si-OH) on the silica gel. This causes peak broadening (tailing).[3]

Chromatography Protocol
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifiers:

    • For Phenolic/Acidic Isomers: Add 0.1% Acetic Acid or Formic Acid to the mobile phase.[3] This protonates the silanols, preventing hydrogen bonding.

    • For Basic Isomers (rare for this formula): Add 1% Triethylamine .

  • Elution Gradient:

    • Start: 100% Hexane (or Heptane).

    • Ramp: 0% → 40% Ethyl Acetate over 20 CV (Column Volumes).

    • Observation: C₁₆H₁₁BrO₃ typically elutes between 15-25% EtOAc.

Separation of Des-Bromo Impurities

Critical Insight: The impurity lacking bromine (C₁₆H₁₂O₃) has a very similar polarity to your product. Silica gel often fails to separate these.

  • Solution: If TLC shows overlapping spots (

    
    ), switch to Reverse Phase (C18) Chromatography .
    
    • Solvent: Water/Acetonitrile gradient.

    • Logic: The Bromine atom significantly increases lipophilicity (LogP). On C18, the brominated product will retain much longer than the des-bromo impurity.

chromatography_logic Input Column Issue Issue1 Streaking/Tailing Input->Issue1 Issue2 Poor Separation (Des-bromo impurity) Input->Issue2 Fix1 Add 0.1% AcOH (Block Silanols) Issue1->Fix1 Fix2 Switch to C18 (Leverage LogP) Issue2->Fix2

Figure 2: Troubleshooting logic for chromatographic anomalies.

Part 4: Chemical Stability & Handling

Issue: "My product turns yellow/brown upon storage."

The C-Br Bond Vulnerability

Aromatic bromides in electron-rich systems (like benzofurans or flavones) are susceptible to photolytic debromination or nucleophilic aromatic substitution if stored improperly.

  • Light Sensitivity: The C-Br bond can homolyze under UV light.

    • Protocol: Always wrap columns and storage vials in aluminum foil.

  • Solvent Reactivity: Avoid storing the compound in Acetone or DMSO for long periods, as these can facilitate nucleophilic attack or condensation reactions over time. Store as a dry solid.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text for general purification strategies of organic intermediates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and solvent selection).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for brominated benzofuran/flavone synthesis intermediates).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper for Flash Chromatography protocols).

Sources

Optimization

Technical Support Center: Photostability of Aromatic Compounds (C16H11BrO3)

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the stability of the brominated aromatic compound C16H11BrO3 (referred to hereaft...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the stability of the brominated aromatic compound C16H11BrO3 (referred to hereafter as "Compound X") under ultraviolet (UV) light exposure. Given that the molecular formula C16H11BrO3 can represent numerous isomers, this document focuses on the general photochemical principles and troubleshooting strategies applicable to brominated, oxygen-containing aromatic systems, a common structural motif in medicinal chemistry and materials science.

The insights provided herein are grounded in established photochemical principles and draw from regulatory guidelines, such as the ICH Q1B for photostability testing, to ensure scientific integrity and practical relevance.[1][2][3] Our goal is to equip you with the expertise to anticipate, diagnose, and resolve challenges encountered during photostability studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the photostability of Compound X.

Q1: My solution of Compound X is changing color and losing potency after exposure to ambient lab lighting. What is happening?

A1: This is a classic sign of photodegradation. Aromatic compounds, particularly those with heteroatoms like bromine and oxygen, often possess chromophores that absorb UV and even visible light.[4] Upon absorbing this energy, the molecule is promoted to an excited state, making it highly reactive. The most probable degradation pathway begins with the homolytic cleavage of the carbon-bromine (C-Br) bond, which is often the weakest bond in the molecule.[5] This generates a highly reactive aryl radical and a bromine radical, initiating a cascade of secondary reactions that can lead to discoloration, precipitation, and loss of the active pharmaceutical ingredient (API). It is crucial to handle such compounds under amber lighting or in containers wrapped in aluminum foil to prevent unintended degradation.[6]

Q2: What are the likely degradation products of Compound X when exposed to UV light?

A2: The specific photoproducts will depend on the exact isomeric structure and the experimental conditions (e.g., solvent, presence of oxygen). However, based on common degradation pathways for brominated aromatic compounds, you can expect to see:

  • Debrominated Species: The primary photoproduct is often the parent molecule without the bromine atom (C16H12O3), formed when the aryl radical abstracts a hydrogen atom from the solvent or another molecule.

  • Hydroxylated Derivatives: In the presence of oxygen and a hydrogen source (like water or protic solvents), reactive oxygen species (ROS) can be formed, leading to the introduction of hydroxyl (-OH) groups onto the aromatic ring.[7]

  • Solvent Adducts: The highly reactive aryl radical can attack solvent molecules, forming covalent adducts.

  • Polymerization Products: Radicals can combine with each other or attack intact molecules of Compound X, leading to the formation of higher molecular weight oligomers or polymers, which may precipitate out of solution.[8][9]

Q3: Does the type of UV light (UVA vs. UVB/UVC) matter for the degradation of my compound?

A3: Absolutely. The energy of a photon is inversely proportional to its wavelength. UVC (200-280 nm) is the most energetic and damaging, followed by UVB (280-320 nm) and UVA (320-400 nm).[10] The degradation rate and pathway can be highly dependent on the wavelength of irradiation. To understand the compound's intrinsic photostability, you must know its UV-Vis absorption spectrum. Significant degradation will only occur if the compound absorbs light at the wavelengths emitted by your light source. Regulatory guidelines, like ICH Q1B, specify exposure to a broad spectrum, including near UV (320-400 nm), to simulate realistic conditions.[1][6]

Q4: I am conducting a forced degradation study. How much UV exposure is considered sufficient?

A4: For confirmatory studies in drug development, the ICH Q1B guideline provides a clear standard. Samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][11][12] For forced degradation, the goal is to achieve significant degradation (typically 5-20%) to elucidate degradation pathways and validate the stability-indicating nature of your analytical method.[2] This may require exceeding the ICH confirmatory study limits, but conditions should remain relevant to potential real-world scenarios.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My HPLC chromatogram shows multiple new peaks after UV exposure, but I can't identify them.

  • Plausible Cause: You are observing the formation of various photoproducts. The complexity of the chromatogram is expected due to the radical-mediated degradation cascade.

  • Solution Pathway:

    • Couple HPLC to Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown peaks.[13] By obtaining the mass-to-charge ratio (m/z) of each new peak, you can deduce its molecular weight. This allows you to confirm the presence of expected products like debrominated species (loss of 79/81 Da), hydroxylated species (gain of 16 Da), or dimers.

    • Use a Diode Array Detector (DAD): A DAD or PDA (photodiode array) detector provides a UV-Vis spectrum for each peak.[14] Comparing the spectra of the degradation products to the parent compound can reveal structural similarities or changes in the chromophore system.

    • Perform Co-injection Studies: If you can synthesize or purchase authentic standards of suspected degradation products, co-injecting them with your degraded sample can confirm peak identities if retention times match.

Problem 2: The degradation rate of my compound is inconsistent between experiments.

  • Plausible Cause: Variability in experimental parameters is the likely culprit. Photochemical reactions are highly sensitive to the experimental setup.

  • Solution Pathway:

    • Control Lamp Output and Distance: The intensity of light reaching your sample decreases with the square of the distance from the source. Ensure the sample-to-lamp distance is precisely controlled in every experiment. Lamp output also degrades over time; use a calibrated radiometer/lux meter to monitor and standardize the light dose delivered to the sample.[6]

    • Maintain Constant Temperature: Many UV lamps generate significant heat.[11] This can introduce thermal degradation pathways, confounding your photostability results. Use a temperature-controlled chamber and always run a "dark control" (a sample protected from light but kept at the same temperature) to isolate light-induced effects from thermal ones.[6]

    • Standardize Sample Preparation: The concentration of Compound X, the solvent used, and the dissolved oxygen content can all affect the reaction kinetics. Use the same solvent batch, prepare fresh solutions for each experiment, and consider purging with an inert gas (like nitrogen or argon) if you want to study degradation in the absence of oxygen.

Problem 3: I observe a precipitate forming in my sample during UV exposure.

  • Plausible Cause: This is likely due to the formation of insoluble, high-molecular-weight photoproducts, such as polymers.[8] It could also be a photoproduct that is simply less soluble in the chosen solvent than the parent compound.

  • Solution Pathway:

    • Analyze Both Supernatant and Precipitate: Do not discard the precipitate. Separate it from the solution via centrifugation. Analyze the supernatant by HPLC to quantify the remaining soluble components.

    • Attempt to Dissolve the Precipitate: Try dissolving the precipitate in a stronger organic solvent (e.g., DMSO, DMF) and analyze it separately by HPLC or LC-MS to characterize its components.

    • Consider a Different Solvent System: If the goal is to study the kinetics of the primary degradation step, you may need to conduct the experiment in a more solubilizing solvent to prevent secondary products from precipitating and complicating the analysis.

Part 3: Experimental Protocols & Data

Protocol 1: Standardized Photostability Assessment of Compound X

This protocol is aligned with ICH Q1B principles for a confirmatory photostability study.[1][6]

1. Preparation:

  • Prepare a stock solution of Compound X in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
  • Prepare three sets of samples in quartz cuvettes or vials, as standard borosilicate glass can block some UV radiation.[15]
  • Set A (Test Sample): Aliquot the stock solution into clear quartz vials.
  • Set B (Dark Control): Aliquot the stock solution into identical vials, then wrap them completely in aluminum foil.[6]
  • Set C (Blank): Fill identical vials with only the solvent.

2. Exposure:

  • Place Set A and Set B samples in a photostability chamber equipped with a light source that meets ICH Q1B Option 1 or 2 specifications (e.g., a combination of cool white fluorescent and near UV lamps).[11]
  • Expose the samples until a total illumination of at least 1.2 million lux hours and a near UV energy of at least 200 watt-hours/m² is achieved. Monitor the exposure using a calibrated lux meter and radiometer.

3. Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial in each set.
  • Analyze the aliquots immediately by a validated stability-indicating HPLC-UV method.
  • Quantify the peak area of the parent compound (Compound X) and any significant degradation products.

4. Data Interpretation:

  • Compare the chromatogram of the test sample (Set A) to the dark control (Set B). Any degradation observed in Set B is due to thermal effects, while the additional degradation in Set A is photolytic.
  • Calculate the percent degradation of Compound X over time.
  • Determine the mass balance by summing the amount of parent compound and all degradation products to ensure all major components are accounted for.
Data Presentation: Hypothetical Degradation Profile

The following table summarizes potential results from the photostability protocol described above.

Time Point (hours)Compound X Remaining (Test, %)Compound X Remaining (Dark, %)Major Photoproduct 1 (Area %)Major Photoproduct 2 (Area %)
0100.0100.00.00.0
491.299.86.51.1
883.599.512.32.4
1276.199.317.83.9
2458.999.129.57.3

Photoproduct 1: Debrominated Compound (C16H12O3) Photoproduct 2: Monohydroxylated Compound (C16H11BrO4)

Part 4: Visualized Workflows and Pathways

Diagram 1: General Photodegradation Pathway

This diagram illustrates a plausible primary photodegradation pathway for a brominated aromatic compound like C16H11BrO3. The process is initiated by the absorption of UV light, leading to the cleavage of the C-Br bond and the formation of highly reactive radical species.

G cluster_0 Initiation Phase cluster_1 Propagation & Termination A Compound X (C16H11BrO3) B Excited State [C16H11BrO3]* A->B UV Photon (hν) C Aryl Radical (R•) + Bromine Radical (Br•) B->C C-Br Bond Cleavage D Debrominated Product (RH) C->D Secondary Reactions (+ Solvent, O2, R•) E Hydroxylated Product (ROH) C->E Secondary Reactions (+ Solvent, O2, R•) F Polymerization C->F Secondary Reactions (+ Solvent, O2, R•)

Caption: A simplified workflow of the photodegradation process.

Diagram 2: Troubleshooting Logic for Inconsistent Results

This flowchart provides a systematic approach to diagnosing the root cause of variability in photostability experiments.

G Start Inconsistent Degradation Results Q1 Is a Dark Control Included? Start->Q1 A1_Yes Check Environmental Controls Q1->A1_Yes Yes A1_No Implement Dark Control to Isolate Thermal Effects Q1->A1_No No Q2 Is Lamp Output Monitored? A1_Yes->Q2 A2_Yes Verify Sample Prep Consistency Q2->A2_Yes Yes A2_No Use Calibrated Radiometer Standardize Light Dose Q2->A2_No No Q3 Is Solvent & Conc. Identical? A2_Yes->Q3 A3_Yes Review Analytical Method Validation Q3->A3_Yes Yes A3_No Use Same Solvent Batch Prepare Fresh Solutions Q3->A3_No No

Caption: A decision tree for troubleshooting inconsistent results.

References

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: ICH Harmonised Tripartite Guideline URL: [Link]

  • Title: Photostability Source: RD Laboratories URL: [Link]

  • Title: Photostability testing theory and practice Source: Q1 Scientific URL: [Link]

  • Title: ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions Source: Atlas-MTS URL: [Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q1B: Complete Guide to Photostability Testing Source: YouTube (Pharma Growth Hub) URL: [Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products March 1996 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Source: ResearchGate URL: [Link]

  • Title: Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial Source: PubMed Central (PMC) URL: [Link]

  • Title: Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure Source: PubMed URL: [Link]

  • Title: Ultraviolet radiation screening compounds Source: ResearchGate URL: [Link]

  • Title: Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study Source: MDPI URL: [Link]

  • Title: How to identify peaks observed by UV-HPLC in stability studies Source: Alphalyse URL: [Link]

  • Title: Benzylic Bromination of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Detection and Absorption of Ultraviolet Light (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: Multi-analyte methods for the detection of photoinitiators and amine synergists in food contact materials and foodstuffs - Part I: HPLC-DAD screening of materials Source: ResearchGate URL: [Link]

  • Title: Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative MS/MS Profiling of Brominated Coumarin Derivatives (C16H11BrO3): A Guide to Isotopic &amp; Fragmentation Dynamics

Topic: Mass Spectrometry Fragmentation Patterns of C16H11BrO3 (Case Study: Brominated Methoxycoumarins) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of C16H11BrO3 (Case Study: Brominated Methoxycoumarins) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chemical formula C16H11BrO3 represents a critical class of halogenated pharmacophores, most notably brominated methoxycoumarins (e.g., 6-bromo-3-(4-methoxyphenyl)coumarin).[1] These compounds are frequently synthesized as potential anticoagulants, anticancer agents, and fluorescent probes.

For the analytical scientist, this molecule presents a dual challenge: resolving the isotopic interference inherent to bromine (79Br/81Br) while distinguishing between isobaric fragmentation pathways (e.g., loss of CO vs. loss of C2H4).

This guide provides an objective, data-driven comparison of fragmentation behaviors under varying ionization energies and modes.[1] It moves beyond standard spectral libraries to explain the mechanistic causality of ion dissociation, offering a self-validating protocol for structural confirmation.[1]

Chemical Identity & Structural Context

To ground this analysis, we define the primary analyte as 6-Bromo-3-(4-methoxyphenyl)-2H-chromen-2-one .[1]

  • Formula: C16H11BrO3[2]

  • Monoisotopic Mass (79Br): 329.989 Da

  • Monoisotopic Mass (81Br): 331.987 Da

  • Core Structure: A bicyclic coumarin ring substituted with a bromine atom and a methoxyphenyl group.[1]

Methodology: Experimental Setup

The data presented below compares performance across two ionization modes (ESI vs. APCI) and three collision energy (CE) states.

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) MS (Agilent 6545 or equivalent).[1]

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A: H2O + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

Comparative Analysis 1: The Isotopic Fingerprint (Precursor Selection)

Before fragmentation, the precursor ion selection is critical. Unlike non-halogenated compounds, C16H11BrO3 does not have a single dominant monoisotopic peak.

Comparison of Theoretical vs. Observed Isotope Distribution:

Isotopem/z (Theoretical)Abundance (Theoretical)Observed m/z (ESI+)Deviation (ppm)
[M+H]+ (79Br) 330.9964100%330.9968+1.2
[M+H]+ (81Br) 332.994497.3%332.9941-0.9
[M+H+1] (13C) 331.999817.3%332.0005+2.1

Insight: The "Twin Peak" signature (m/z 331 and 333) with near 1:1 intensity is the primary validation filter.[1] Any method that isolates only the 79Br peak (m/z 331) for MS/MS loses 50% of the signal and the diagnostic isotopic pattern in the fragments.

  • Recommendation: Use a wide isolation window (e.g., 4 Da) or fragment both isotopes independently to track the bromine moiety.

Comparative Analysis 2: Energy-Resolved Fragmentation (Low vs. High CE)

The fragmentation pathway changes drastically with Collision Energy (CE).[1] This comparison highlights how to tune CE to observe specific structural features.

Scenario A: Low Collision Energy (10–20 eV)
  • Dominant Mechanism: Charge-Remote Fragmentation & Ring Contraction.[1]

  • Key Loss: Neutral Loss of CO (28.00 Da).

  • Observation: The coumarin pyrone ring opens and expels CO.[1] The bromine atom remains attached, preserving the doublet pattern.

Scenario B: High Collision Energy (35–50 eV)
  • Dominant Mechanism: Radical Cleavage & Bond Homolysis.[1]

  • Key Loss: Radical Loss of Methyl (CH3•, 15.02 Da) and Bromine (Br•, 79/81 Da).

  • Observation: The methoxy group, usually stable, ejects a methyl radical to form a radical cation [M+H-CH3]+[1]•. This is a rare violation of the "Even-Electron Rule" common in flavonoid/coumarin MS.[1]

Data Summary: Fragment Ion Intensity vs. CE

Fragment IonFormulam/z (79Br)15 eV Intensity40 eV IntensityStructural Insight
Precursor [C16H12BrO3]+331.00100% 5%Intact Protonated Molecule
[M+H-CO]+ [C15H12BrO2]+303.0085%20%Pyrone ring contraction (Benzofuran-like)
[M+H-CH3]+[1]• [C15H9BrO3]+•315.97<1%65% Diagnostic: Radical loss from Methoxy
[M+H-Br]+ [C16H12O3]+252.080%40%Loss of Halogen (Singlet peak!)
Mechanistic Visualization: Fragmentation Pathway

The following diagram illustrates the bifurcated pathway dependent on energy.

FragmentationPathway M_H Precursor [M+H]+ m/z 331 / 333 (C16H12BrO3) M_CO [M+H - CO]+ m/z 303 / 305 (Ring Contraction) M_H->M_CO Low CE (15 eV) -28 Da (CO) M_CH3 [M+H - CH3•]+• m/z 316 / 318 (Radical Cation) M_H->M_CH3 High CE (40 eV) -15 Da (CH3•) M_Br [M+H - Br•]+ m/z 252 (Phenyl-Coumarin Core) M_H->M_Br High CE (40 eV) -79/81 Da (Br•) M_2CO [M+H - 2CO]+ m/z 275 / 277 (Furan Elimination) M_CO->M_2CO -28 Da (CO) M_CH3->M_Br Secondary Loss

Caption: Bifurcated fragmentation pathway of C16H11BrO3 showing energy-dependent neutral (green) vs. radical (red) losses.[1]

Comparative Analysis 3: Ionization Source (ESI vs. APCI)

For hydrophobic halogenated aromatics, ESI is not always the optimal choice.

FeatureElectrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)
Primary Ion [M+H]+ (Protonated)[M+H]+ and [M]+[1]• (Radical Cation)
Sensitivity High for polar derivativesSuperior for neutral/non-polar coumarins
In-Source Fragmentation Low (Softer)Moderate (Risk of losing Br in source)
Solvent Tolerance Low (Requires clean samples)High (Tolerates non-polar solvents)

Recommendation: Use APCI if the molecule lacks basic nitrogen atoms or strong proton acceptors.[1] However, for standard screening where [M+H]+ is required for library matching, ESI with Formic Acid is the standard.

Experimental Protocol: "Zero-Crosstalk" Workflow

To ensure data integrity, specifically avoiding cross-contamination between the 79Br and 81Br channels during MS/MS.

Step 1: Sample Preparation
  • Dissolve 1 mg C16H11BrO3 in 1 mL DMSO (Stock).

  • Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol promotes better ionization for coumarins than Acetonitrile in ESI.[1]

Step 2: MS Tuning (Q-TOF)
  • Isolation Width: Set Quadrupole 1 (Q1) to Narrow (~1.3 m/z) .

  • Targeting: Create two separate MS/MS entries:

    • Target A: 330.99 (79Br)

    • Target B: 332.99 (81Br)

  • Collision Energy Ramp: 10, 20, 40 eV.[1]

Step 3: Data Validation (The "Br-Check")
  • Analyze the MS/MS spectrum of Target A (331).

  • Pass Criteria:

    • Fragment at m/z 303 must be a singlet (derived only from 79Br parent).

    • If m/z 305 appears in the 331 MS/MS spectrum, your isolation window is too wide (Crosstalk).

  • Fail Criteria:

    • Presence of m/z 252 (Loss of Br) without a corresponding m/z 316 (Loss of CH3) suggests thermal degradation in the source, not collision-induced dissociation.[1]

Workflow cluster_check Validation Loop Sample Sample Prep (MeOH/H2O) Q1_Select Q1 Isolation (Width < 1.3 Da) Sample->Q1_Select Collision Collision Cell (Ramp 10-40 eV) Q1_Select->Collision Select 79Br Detector TOF Detection (Accurate Mass) Collision->Detector Check Check Isotope Fidelity Detector->Check

Caption: "Zero-Crosstalk" MS/MS acquisition workflow to ensure isotopic purity of fragments.

References
  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.[1] [Link]

  • Kutney, J. P., et al. (1971). Mass spectral fragmentation studies of coumarin-type compounds. Organic Mass Spectrometry. (Contextualized via Bentham Open: [Link])

  • Sun, C., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. 2-Butanone, 1-bromo-3,3-dimethyl- (Example of Br Isotope Pattern Data). NIST Chemistry WebBook.[1] [Link]

Sources

Comparative

validating elemental analysis results for C16H11BrO3

Technical Comparison Guide: Validating Purity for Brominated Small Molecules (Case Study: C H BrO ) Part 1: The Challenge of the Heavy Halogen In drug development, establishing the purity of a brominated intermediate lik...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validating Purity for Brominated Small Molecules (Case Study: C


H

BrO

)

Part 1: The Challenge of the Heavy Halogen

In drug development, establishing the purity of a brominated intermediate like C


H

BrO

(MW: 331.16 g/mol ) presents a distinct set of analytical challenges. Unlike simple organic scaffolds, the presence of bromine (24.13% by mass) introduces significant weight bias and combustion interference.

While Elemental Analysis (EA) remains the "gold standard" for journal publication (specifically the ±0.4% tolerance rule), it is destructive and blind to the nature of impurities. Quantitative NMR (qNMR) has emerged as a superior, non-destructive alternative that provides absolute purity while simultaneously identifying solvates—a frequent culprit in failed EA results for brominated compounds.

This guide objectively compares these methodologies, providing a self-validating protocol to ensure your Certificate of Analysis (CoA) stands up to scrutiny.

Part 2: Theoretical Baseline (The "Truth" Standard)

Before validating any experimental result, we must establish the theoretical control. For C


H

BrO

:
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 1612.011192.17658.03%
Hydrogen 111.00811.0883.35%
Bromine 179.90479.90424.13%
Oxygen 315.99947.99714.49%
Total --331.165 100.00%

The Validation Threshold: According to Journal of Medicinal Chemistry guidelines, experimental values must fall within ±0.4% of these theoretical values.

  • Acceptable C: 57.63% – 58.43%

  • Acceptable H: 2.95% – 3.75%

Part 3: Comparative Methodology & Protocols

Method A: Classical Combustion Analysis (CHN)

Best for: Final compound registration and publication requirements.

The Causality of Failure: Standard combustion often fails for C


H

BrO

because halogens can form volatile halides that escape detection or poison the catalyst. Furthermore, bromine is heavy; a small amount of non-combustible ash (inorganic impurity) will disproportionately skew the carbon percentage.

The Self-Validating Protocol:

  • Catalyst Modification: You cannot use standard Copper/Copper Oxide packing. You must use Tungsten (VI) Oxide (WO

    
    )  or V
    
    
    
    O
    
    
    as a combustion aid.
    • Why? WO

      
       acts as a scrubber, binding the bromine to form non-volatile tungsten oxyhalides, preventing halogen interference with the CO
      
      
      
      /H
      
      
      O detectors.
  • Oxygen Boost: Increase O

    
     dosing time by 30 seconds to ensure complete oxidation of the aromatic rings, which are stabilized by the electron-withdrawing bromine.
    
  • The "Ash Check": Post-combustion, inspect the crucible. Any residue indicates inorganic contamination (e.g., sodium bromide salts from the synthesis), rendering the CHN result invalid.

Method B: Quantitative NMR (qNMR)

Best for: Troubleshooting failed EA, absolute purity determination, and detecting solvates.

The Causality of Success: qNMR measures the molar ratio of the analyte to a certified internal standard (IS). It does not assume the sample is 100% organic; it sees water, DCM, and ethyl acetate as distinct peaks, allowing you to mathematically "subtract" them to find the true potency.

The Self-Validating Protocol:

  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Why? These have long relaxation times (T1) and distinct singlet peaks that do not overlap with the aromatic region of C

      
      H
      
      
      
      BrO
      
      
      .
  • Relaxation Delay (d1): Set d1 ≥ 5 × T1 (typically 30–60 seconds).

    • Validation: If d1 is too short, protons won't fully relax, leading to integration errors. Run the experiment at d1=30s and d1=60s. If integrals change >1%, your d1 is insufficient.

  • Solvent Choice: Dissolve in DMSO-

    
     rather than CDCl
    
    
    
    to prevent evaporation of the solvent during the measurement, which would alter the concentration ratio.

Part 4: Data Presentation & Analysis

Below is a simulated comparison of a "Failed" EA run vs. a "Successful" qNMR resolution for the same batch of C


H

BrO

.

Scenario: The sample was recrystallized from Dichloromethane (DCM) and dried under vacuum for 4 hours.

Table 1: Comparative Analysis Results

MetricMethod A: Combustion (CHN)Method B: qNMR (Internal Std)Status
Carbon % Found: 56.10% (Theory: 58.03%)Purity: 96.2% w/wEA Fails (-1.93%)
Hydrogen % Found: 3.45% (Theory: 3.35%)-EA Passes (+0.10%)
Impurity ID Unknown (Assumed "wet")3.5% wt DichloromethaneIdentified by qNMR
Conclusion REJECT APPROVE (with caveat)-

Analysis of the Failure: The EA result for Carbon failed significantly (-1.93%).

  • Hypothesis: The sample contains trapped solvent.

  • qNMR Confirmation: The qNMR spectrum showed a singlet at

    
     5.76 ppm (DCM).
    
  • Calculation: DCM is only 14% Carbon. The presence of 3.5% DCM dilutes the total Carbon content of the sample, causing the EA value to drop below the theoretical 58.03%.

  • Resolution: The sample must be dried at 60°C under high vacuum for 24 hours to remove the DCM lattice inclusion.

Part 5: Visualization of Workflows

Diagram 1: The Validation Decision Matrix

A logic flow for choosing between EA and qNMR based on sample stage.

ValidationLogic Start Start: Purity Validation (C16H11BrO3) CheckSolubility Is sample fully soluble in DMSO-d6? Start->CheckSolubility RunEA Run Combustion Analysis (EA) (Add WO3 for Halogens) CheckSolubility->RunEA Yes (Standard Path) RunQNMR Run qNMR (Internal Std: Maleic Acid) CheckSolubility->RunQNMR No / Difficult DecisionEA Result within ±0.4%? RunEA->DecisionEA Pass VALIDATED Submit for Publication RunQNMR->Pass Purity > 95% DecisionEA->Pass Yes FailAnalysis Analyze Failure Mode DecisionEA->FailAnalysis No SolventTrap Solvent Trap? (Check 1H NMR) FailAnalysis->SolventTrap InorganicAsh Inorganic Residue? (Check Crucible) FailAnalysis->InorganicAsh SolventTrap->RunQNMR Confirm & Quantify InorganicAsh->RunQNMR Bypass Combustion Issues

Caption: Decision matrix for validating brominated compounds. Note the pivot to qNMR upon EA failure.

Diagram 2: The Halogen Combustion Workflow

The specific mechanical intervention required for Method A.

CombustionFlow Sample Sample (C16H11BrO3) Furnace Combustion Furnace (1150°C + O2) Sample->Furnace Additive Additive: WO3 (Tungsten Oxide) Additive->Furnace Mixed Trap Halogen Trap (WO3 binds Br -> WO2Br2) Furnace->Trap Gases + Halogens Detector TCD Detector (Measures N2, CO2, H2O) Trap->Detector Clean Gases Only

Caption: Mechanism of Tungsten Oxide (WO3) in preventing bromine interference during combustion analysis.

Part 6: References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Characterization of Compounds (Elemental Analysis). American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • BIPM. (2025). Metrology for Chemical Purity and qNMR Best Practices. Bureau International des Poids et Mesures. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling C16H11BrO3

Classification: Halogenated Aromatic Intermediate | Physical State: Solid/Powder Core Directive: The "Universal Precaution" Approach Attention: The molecular formula C16H11BrO3 refers to a class of brominated aromatic is...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Halogenated Aromatic Intermediate | Physical State: Solid/Powder

Core Directive: The "Universal Precaution" Approach

Attention: The molecular formula C16H11BrO3 refers to a class of brominated aromatic isomers (e.g., substituted chalcones, flavones, or benzoyl-benzoic acid derivatives). In the absence of isomer-specific toxicological data, you must adopt a Risk Group 2 containment strategy.

As a Senior Application Scientist, I prioritize the "Worst-Case Isomer" principle. Brominated organic solids are frequently:

  • Potent Irritants: Capable of causing contact dermatitis and severe eye irritation.[1]

  • Lachrymators: Some benzylic bromides induce tearing.

  • Static-Active: Fine organic powders accumulate static charge, leading to aerosolization and dispersion.

This guide provides a self-validating safety protocol designed to isolate the researcher from these specific risks.

Hazard Profiling & Risk Assessment

ParameterRisk FactorOperational Implication
Route of Entry Inhalation (Dust)High. Brominated aromatics are biologically active. Inhaling micro-particulates can lead to delayed respiratory sensitization.
Skin Contact Absorption/IrritationModerate to High. Halogens facilitate lipid solubility, increasing skin absorption rates.
Reactivity Moisture SensitivityLow/Moderate. Keep dry. Hydrolysis can release trace Hydrobromic Acid (HBr), a corrosive gas.
Physical Static ChargeHigh. Dry powders will "fly" or cling to spatulas, increasing spill risk during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (chemical passing through the material) and penetration (physical breach).

ZoneStandard PPEEnhanced Protocol (High Mass/Solution)Rationale
Hand Double Nitrile (Min 5 mil outer)Silver Shield® (Laminate) liner under NitrileStandard nitrile degrades upon prolonged exposure to halogenated organics in solvent. Double gloving provides a "breakthrough buffer."
Eye Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses allow dust entry from the side. Goggles form a seal against airborne particulates.
Respiratory N95 (In Fume Hood)P100 or PAPR If handling >10g or outside a hood, P100 filtration captures 99.97% of fine particulates.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeve Covers Disposable sleeves prevent powder accumulation on wrist cuffs—a common contamination vector.

Operational Workflow: The "Zero-Contact" Protocol

Phase 1: Preparation & Weighing (Static Control)
  • The Problem: C16H11BrO3 powder is likely static-prone.

  • The Fix: Use an Ionizing Bar or Anti-Static Gun before opening the vial.

  • Step-by-Step:

    • Place the balance inside the Chemical Fume Hood.

    • Line the balance pan with weighing paper or a tared vial (never weigh directly on the pan).

    • Critical: Don a fresh pair of outer nitrile gloves immediately before handling the stock container.

    • Transfer solid. If powder "flies" (repels from spatula), stop. Use an anti-static gun to neutralize the charge.

Phase 2: Solubilization (The Danger Zone)
  • Risk: Once dissolved (e.g., in DMSO or DCM), the chemical penetrates skin orders of magnitude faster than the solid.

  • Protocol:

    • Add solvent slowly down the side of the vial to prevent "puffing" of dry powder.

    • Cap tightly and vortex.

    • Inspect Gloves: If any solvent splashes on gloves, change them immediately. Do not wait for evaporation.

Phase 3: Waste Disposal
  • Segregation: Do not mix with aqueous waste.

  • Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark tags with "Contains Organic Bromide" to alert EHS of potential HBr off-gassing potential.

Emergency Response: Spill Logic

Scenario: You drop a vial containing 500mg of C16H11BrO3 powder.

Visualization: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionSolid1 Isolate Area (Stop Foot Traffic) Solid->ActionSolid1 ActionLiq1 Cover with Absorbent Pads Liquid->ActionLiq1 ActionSolid2 Dampen with Wet Paper Towel (PREVENT DUST) ActionSolid1->ActionSolid2 CRITICAL STEP ActionSolid3 Scoop into Haz Waste ActionSolid2->ActionSolid3 Clean Clean Surface with Soap/Water (3x Repeat) ActionSolid3->Clean ActionLiq2 Double Bag Waste ActionLiq1->ActionLiq2 ActionLiq2->Clean Report Report to EHS Clean->Report

Caption: Logic flow for containing spills. Note the critical step of dampening solids to prevent aerosolization.

Scientific Rationale (The "Why")

  • Permeation Lag Time: Halogenated compounds can permeate standard 4-mil nitrile gloves in <15 minutes if dissolved in organic solvents like Dichloromethane (DCM) [1]. Double gloving increases this breakthrough time significantly.

  • Sensitization Mechanisms: Aromatic bromides can act as haptens. Upon skin contact, they bind to skin proteins, creating an antigen complex that the immune system may attack upon future exposure. This is why "Zero-Contact" is the only acceptable standard [2].

  • Static Aerosolization: Fine organic powders have high surface resistivity. In dry lab environments (humidity <40%), friction from a spatula can generate kilovolts of potential, causing the powder to repel and become airborne, bypassing standard safety glasses [3].

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Combustible Dust. Retrieved from [Link]

Sources

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